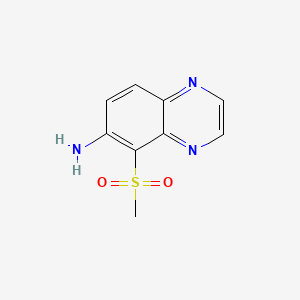
5-(Methylsulfonyl)quinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a quinoxaline core substituted with a methylsulfonyl group at the 5-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 5-(Methylsulfonyl)quinoxalin-6-amine, typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases, depending on the specific conditions required . For instance, the condensation of o-phenylenediamine with a suitable diketone in the presence of an acid catalyst can yield the desired quinoxaline derivative .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions . The scalability of these methods ensures that large quantities of the compound can be produced for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline compounds, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Methylsulfonyl)quinoxalin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Methylsulfonyl)quinoxalin-6-amine include:
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological properties.
Cinnoline: A structurally related compound with potential therapeutic applications.
Phthalazine: Another isomeric compound with diverse biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. The presence of the methylsulfonyl group at the 5-position and the amine group at the 6-position can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H9N3O2S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-methylsulfonylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-15(13,14)9-6(10)2-3-7-8(9)12-5-4-11-7/h2-5H,10H2,1H3 |
InChI Key |
KRINYLQDCHUUOD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC2=NC=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


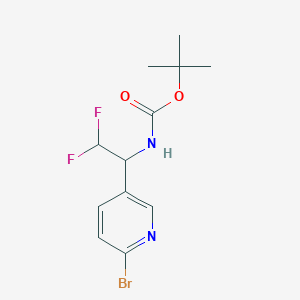
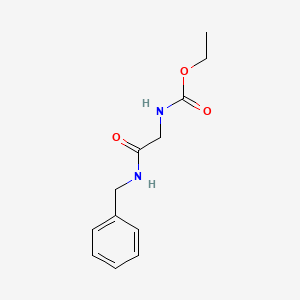
![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)
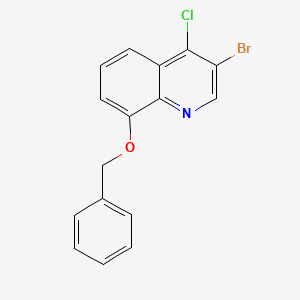
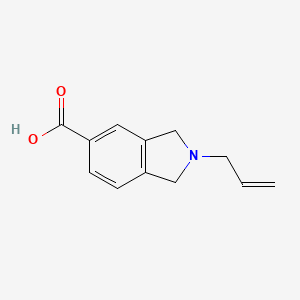
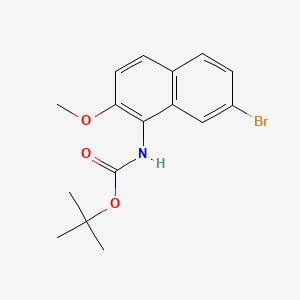
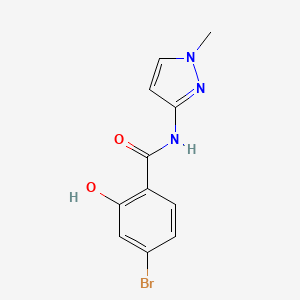
![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)

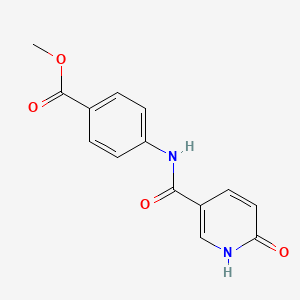
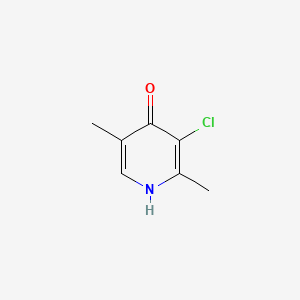
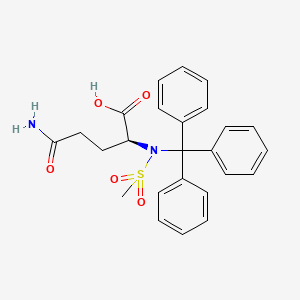
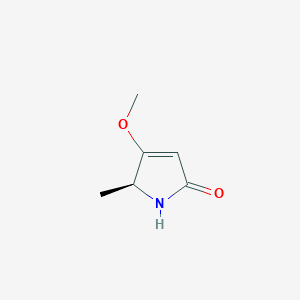
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
